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Compound of Interest

Compound Name: 5-Hydroxyanthranilic acid

Cat. No.: B142591 Get Quote

Introduction: 5-Hydroxyanthranilic acid (5-HAA), a metabolite of the amino acid tryptophan, is

a compound of interest in various fields of biochemical and pharmaceutical research. Its

chemical structure, featuring a benzene ring substituted with carboxylic acid, amine, and

hydroxyl groups, gives rise to a distinct spectroscopic signature. This technical guide provides

a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-

visible (UV-Vis) spectroscopic data for 5-hydroxyanthranilic acid, intended for researchers,

scientists, and professionals in drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 5-
hydroxyanthranilic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide detailed information about the molecular structure of 5-HAA.

The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for 5-Hydroxyanthranilic Acid. Solvent: DMSO-d₆
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Proton
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-3 6.86 d 8.7

H-4 6.64 dd 8.7, 2.9

H-6 7.11 d 2.9

-OH 9.57 br s -

-NH₂ 6.03 br s -

-COOH 11.42 br s -

Data sourced from Castelaro et al.

Table 2: ¹³C NMR Spectroscopic Data for 5-Hydroxyanthranilic Acid.[1] Solvent: DMSO-d₆

Carbon Atom Chemical Shift (δ) [ppm]

C-1 110.0

C-2 144.8

C-3 117.1

C-4 114.0

C-5 146.6

C-6 115.3

-COOH 169.4

Data sourced from Castelaro et al.[1]

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies. The data presented here are typical absorption bands for

5-HAA.
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Table 3: FT-IR Spectroscopic Data for 5-Hydroxyanthranilic Acid.

Wavenumber
Range (cm⁻¹)

Intensity Vibration Type Functional Group

3500 - 3200 Strong, Broad O-H Stretch
Phenolic -OH &
Carboxylic Acid -
OH

3400 - 3300 Medium N-H Stretch
Aromatic Amine (-

NH₂)

3100 - 3000 Medium C-H Stretch Aromatic C-H

1700 - 1650 Strong, Sharp C=O Stretch Carboxylic Acid

~1600 & ~1500 Medium-Strong C=C Stretch Aromatic Ring

1320 - 1210 Medium C-O Stretch
Phenol / Carboxylic

Acid

| 900 - 675 | Medium | C-H Bend (out-of-plane) | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy
Despite a comprehensive search of available literature and spectral databases, specific

experimental data for the UV-Vis absorption maxima (λmax) of 5-hydroxyanthranilic acid
could not be definitively obtained. For aromatic compounds of this nature, absorption is

expected in the UV region, typically between 200-400 nm, arising from π → π* electronic

transitions within the benzene ring and associated chromophores.[2] However, without

experimental verification, specific λmax values cannot be reported here.

Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data

presented above. These are intended as a guide and may require optimization based on the

specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Dissolve approximately 10-20 mg of 5-hydroxyanthranilic acid in 0.6-

0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's probe.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and perform baseline correction. Calibrate the

chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52

ppm) as a secondary reference.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol (KBr Pellet Method)

Sample Preparation:

Place approximately 1-2 mg of 5-hydroxyanthranilic acid and 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) into an agate mortar.

Gently grind the two solids together with a pestle until a fine, homogeneous powder is

obtained.
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Pellet Formation:

Transfer a small amount of the mixture into a pellet press die.

Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin,

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
Solvent Selection: Choose a UV-grade solvent in which 5-hydroxyanthranilic acid is

soluble and that is transparent in the anticipated absorption region (e.g., methanol, ethanol,

or acetonitrile).

Sample Preparation:

Prepare a stock solution of 5-hydroxyanthranilic acid of a known concentration (e.g., 1

mg/mL) in the chosen solvent.

From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to

ensure the absorbance reading is within the linear range of the instrument (typically 0.1 -

1.0 A.U.).

Data Acquisition:
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Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank)

and the other with the sample solution.

Place the cuvettes in the spectrophotometer.

First, record a baseline spectrum with the blank cuvette in the sample beam path.

Then, record the absorption spectrum of the sample solution over a desired wavelength

range (e.g., 200-400 nm).

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 5-hydroxyanthranilic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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